molecular formula C8H8FN3O2S2 B2778350 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride CAS No. 307512-58-9

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride

Cat. No.: B2778350
CAS No.: 307512-58-9
M. Wt: 261.29
InChI Key: VYUBCYKPMJEYCT-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride is a chemical compound that belongs to the class of triazolopyridine derivatives.

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O2S2/c9-16(13,14)6-5-15-8-11-10-7-3-1-2-4-12(7)8/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUBCYKPMJEYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted triazolopyridine compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride include other triazolopyridine derivatives such as:

Biological Activity

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazole ring fused with a pyridine moiety and a sulfonyl fluoride group. Its molecular formula is C8H10N4O2SC_8H_10N_4O_2S, and it possesses unique chemical properties that influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various triazole derivatives, including those similar to 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride. The findings suggested that these compounds demonstrated potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. In vitro studies revealed that 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through caspase activation .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit certain kinases involved in cancer progression. The inhibition assays demonstrated that it could effectively reduce the activity of these kinases in a dose-dependent manner .

The biological activity of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride is primarily attributed to its interaction with cellular targets:

  • Binding Affinity : The sulfonyl fluoride group enhances binding affinity to target proteins.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial effects of various triazole derivatives against clinical isolates of bacteria. The results indicated that 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

In a laboratory setting, MCF-7 cells were treated with varying concentrations of the compound. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound .

Data Table: Biological Activities Summary

Activity TypeEffectivenessTarget Organism/Cell LineReference
AntimicrobialMIC = 32 µg/mLE. coli
AnticancerIC50 = 10 µMMCF-7 (breast cancer)
Enzyme InhibitionDose-dependentVarious kinases

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